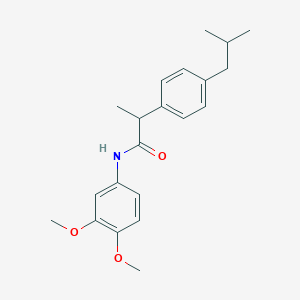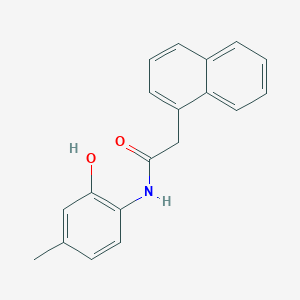
N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide, also known as HN-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potent anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. However, there are also some limitations to using N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide in lab experiments. For example, it has been shown to have poor solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are many potential future directions for research on N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide. One area of research could focus on improving the solubility and bioavailability of N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide, in order to enhance its effectiveness in vivo. Another area of research could focus on developing new drugs based on the structure of N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide, in order to improve its therapeutic properties. Finally, further research could be done to explore the potential use of N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. While there are some limitations to using N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide in lab experiments, there are also many potential future directions for research on this compound. Overall, N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide represents a promising area of research for the development of new drugs for the treatment of inflammatory diseases and other conditions.
Méthodes De Synthèse
N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide can be synthesized by the reaction of 2-naphthylacetic acid with 2-amino-4-methylphenol in the presence of a catalyst such as phosphorus oxychloride. The resulting product is then purified by recrystallization to obtain N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide in its pure form. This synthesis method has been well-established and has been used by many researchers to obtain N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide for their experiments.
Applications De Recherche Scientifique
N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as arthritis. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C19H17NO2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
N-(2-hydroxy-4-methylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17NO2/c1-13-9-10-17(18(21)11-13)20-19(22)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11,21H,12H2,1H3,(H,20,22) |
Clé InChI |
HNSMSPGDEGLNPN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)O |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




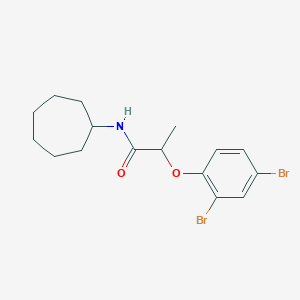
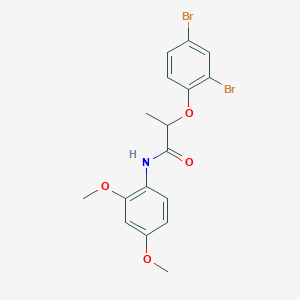
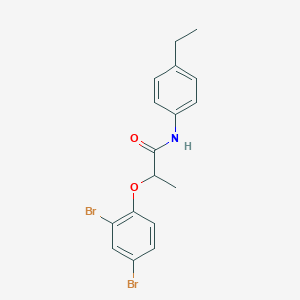
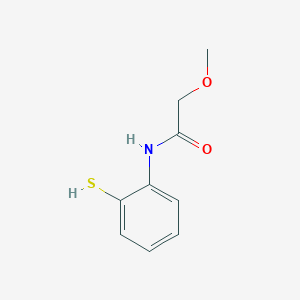
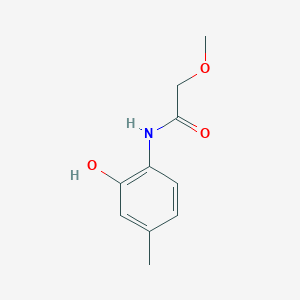
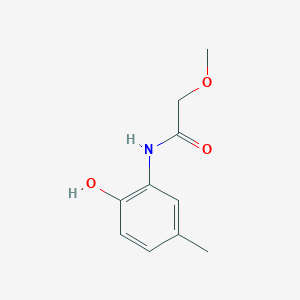
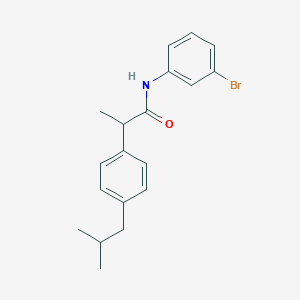


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
